molecular formula C17H32O3 B14641729 Methyl 6-oxohexadecanoate CAS No. 54527-08-1

Methyl 6-oxohexadecanoate

Katalognummer: B14641729
CAS-Nummer: 54527-08-1
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: DLXRILQPIMWMCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-oxohexadecanoate is an organic compound with the molecular formula C17H32O3. It is a methyl ester derivative of hexadecanoic acid, featuring a ketone functional group at the sixth carbon position. This compound is part of the oxo fatty acids family, which are known for their unique chemical properties and applications in various fields.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-oxohexadecanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Hexadecanoic acid derivatives.

    Reduction: Methyl 6-hydroxyhexadecanoate.

    Substitution: Various substituted esters and amides.

Wirkmechanismus

The mechanism of action of methyl 6-oxohexadecanoate involves its interaction with various molecular targets and pathways. The ketone group can participate in redox reactions, influencing cellular metabolism and signaling pathways. Additionally, the ester group can undergo hydrolysis, releasing fatty acids that can be further metabolized .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 6-oxohexadecanoate is unique due to the specific positioning of the ketone group, which imparts distinct chemical reactivity and biological properties. This positioning allows for targeted interactions in synthetic and biological applications, making it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

54527-08-1

Molekularformel

C17H32O3

Molekulargewicht

284.4 g/mol

IUPAC-Name

methyl 6-oxohexadecanoate

InChI

InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-13-16(18)14-11-12-15-17(19)20-2/h3-15H2,1-2H3

InChI-Schlüssel

DLXRILQPIMWMCY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(=O)CCCCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.